molecular formula C21H22N4O3 B10895712 (3E)-3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione

(3E)-3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B10895712
M. Wt: 378.4 g/mol
InChI Key: INNNGHZTNZGKPP-UHFFFAOYSA-N
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Description

(3E)-3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a pyranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and phenylhydrazines, which undergo cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process. These methods help in achieving consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (3E)-3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (3E)-3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to the desired biological effect. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione is unique due to its combination of a pyrazole ring, phenyl group, and pyranone moiety, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

3-[3-(1-ethyl-3-methylpyrazol-4-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C21H22N4O3/c1-4-24-12-16(14(3)22-24)18-11-17(20-19(26)10-13(2)28-21(20)27)23-25(18)15-8-6-5-7-9-15/h5-10,12,18,26H,4,11H2,1-3H3

InChI Key

INNNGHZTNZGKPP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2CC(=NN2C3=CC=CC=C3)C4=C(C=C(OC4=O)C)O

Origin of Product

United States

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